Cas no 899947-41-2 (N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide)

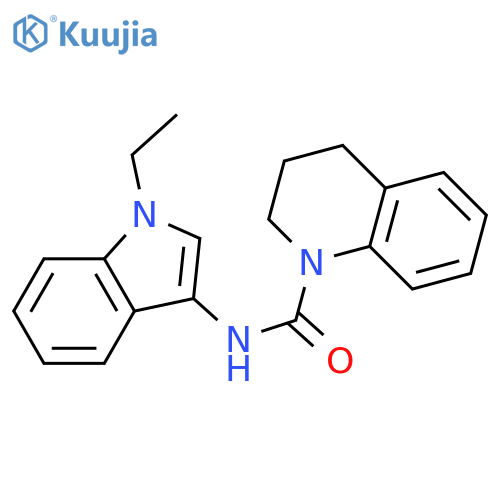

899947-41-2 structure

商品名:N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide

CAS番号:899947-41-2

MF:C20H21N3O

メガワット:319.400244474411

CID:5488724

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(1-ethylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide

- N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide

-

- インチ: 1S/C20H21N3O/c1-2-22-14-17(16-10-4-6-12-19(16)22)21-20(24)23-13-7-9-15-8-3-5-11-18(15)23/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,24)

- InChIKey: OVSWTDMSBBFVCZ-UHFFFAOYSA-N

- ほほえんだ: N1(C(NC2C3=C(N(CC)C=2)C=CC=C3)=O)C2=C(C=CC=C2)CCC1

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2740-0569-1mg |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2740-0569-2mg |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2740-0569-2μmol |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2740-0569-10μmol |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2740-0569-5μmol |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0569-10mg |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0569-5mg |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2740-0569-3mg |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0569-4mg |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |

899947-41-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

899947-41-2 (N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroquinoline-1-carboxamide) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬